BenchChemオンラインストアへようこそ!

3-Hydroxy-1H-indole-6-carbonitrile

physicochemical profiling drug-likeness fragment-based drug design

3-Hydroxy-1H-indole-6-carbonitrile (CAS 874303-93-2) is a low-molecular-weight (158.16 g/mol) indole scaffold bearing a 3-hydroxy group and a 6-carbonitrile substituent. Computed physicochemical parameters include an XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 59.8 Ų, two hydrogen bond donors (OH, NH) and two hydrogen bond acceptors (CN, OH), with zero rotatable bonds—a rigid, compact framework.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 874303-93-2
Cat. No. B3194901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1H-indole-6-carbonitrile
CAS874303-93-2
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NC=C2O
InChIInChI=1S/C9H6N2O/c10-4-6-1-2-7-8(3-6)11-5-9(7)12/h1-3,5,11-12H
InChIKeyNRUUVVQWZMWSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1H-indole-6-carbonitrile (CAS 874303-93-2): Physicochemical Baseline and Scaffold Classification for Procurement Decisions


3-Hydroxy-1H-indole-6-carbonitrile (CAS 874303-93-2) is a low-molecular-weight (158.16 g/mol) indole scaffold bearing a 3-hydroxy group and a 6-carbonitrile substituent [1]. Computed physicochemical parameters include an XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 59.8 Ų, two hydrogen bond donors (OH, NH) and two hydrogen bond acceptors (CN, OH), with zero rotatable bonds—a rigid, compact framework [1]. The compound is commercially available at ≥95% to ≥98% purity from multiple vendors and is positioned as a versatile small-molecule building block for medicinal chemistry and chemical probe development . Its dual pharmacophoric features—the hydrogen-bonding 3-OH and the electron-withdrawing, metabolically stable 6-CN—differentiate it from mono-substituted indole analogs and create a scaffold of interest for fragment-based drug discovery and targeted library synthesis.

Why 3-Hydroxy-1H-indole-6-carbonitrile Cannot Be Replaced by Generic Indole Analogs: Positional and Functional Group Specificity


Indole derivatives bearing a 6-carbonitrile substituent exhibit markedly different biological target engagement profiles compared to their 2-, 3-, 4-, 5-, or 7-substituted isomers, as the nitrile position determines hydrogen-bonding geometry within enzyme active sites [1]. The combination of a 3-hydroxy group with a 6-carbonitrile on the same indole core is structurally distinct from mono-functionalized analogs (e.g., 3-hydroxyindole alone or indole-6-carbonitrile alone) and from positional isomers such as 3-hydroxy-1H-indole-2-carbonitrile . In kinase inhibitor programs, indole-6-carbonitrile derivatives have demonstrated single-digit nanomolar IDO1 inhibition, whereas replacement at other ring positions or removal of the nitrile can reduce potency by several orders of magnitude [1]. Furthermore, the 3-OH group confers antioxidant and ferroptosis-modulating properties that are absent in 3-unsubstituted indole-6-carbonitriles [2]. For procurement, substituting a generic indole building block risks loss of both target potency and the specific polypharmacology enabled by this precise substitution pattern.

Quantitative Differentiation Evidence for 3-Hydroxy-1H-indole-6-carbonitrile Against Closest Analogs


Physicochemical Differentiation: XLogP, TPSA, and Hydrogen-Bonding Capacity Versus 3-Hydroxyindole and 3-Formyl-1H-indole-6-carbonitrile

3-Hydroxy-1H-indole-6-carbonitrile has a computed XLogP3-AA of 1.4, TPSA of 59.8 Ų, and zero rotatable bonds, placing it within favorable fragment-like property space [1]. In contrast, the simpler analog 3-hydroxyindole (CAS 480-93-3, MW 133.15) lacks the 6-CN group, resulting in a lower TPSA and reduced hydrogen-bond acceptor capacity (1 HBA vs. 2 for the target compound), which limits its ability to engage nitrile-binding pockets in target proteins [2]. Conversely, 3-formyl-1H-indole-6-carbonitrile (CAS 83783-33-9, MW 170.17) bears a reactive aldehyde at position 3 instead of a hydroxyl, introducing potential for non-specific covalent protein modification and different metabolic stability profiles [3]. The target compound occupies an intermediate property space that balances polarity, hydrogen-bonding capability, and metabolic stability, making it a preferred fragment starting point over either analog [1].

physicochemical profiling drug-likeness fragment-based drug design

Scaffold Rigidity and Conformational Restriction: Zero Rotatable Bonds Versus Saturated Indoline Analogs

The target compound possesses zero rotatable bonds (entirely rigid bicyclic core with exocyclic CN), as computed by PubChem [1]. This complete conformational restriction minimizes entropic penalty upon target binding and maximizes ligand efficiency (binding energy per heavy atom), a key advantage in fragment-based drug discovery [1]. In contrast, 2,3-dihydro-1H-indole-6-carbonitrile (indoline-6-carbonitrile, CAS 15861-35-5) has a saturated C2-C3 bond, introducing conformational flexibility and a non-planar geometry that alters both molecular shape and pharmacophore presentation . The fully aromatic indole system of the target compound enables π-stacking interactions with aromatic protein residues that the partially saturated indoline analog cannot replicate, while the 3-OH group provides an additional hydrogen-bonding vector absent in the parent indoline scaffold .

conformational restriction ligand efficiency fragment-based screening

Class-Level IDO1 Inhibitory Potential: Indole-6-carbonitrile Pharmacophore Versus Alternative Nitrile Positions

The indole-6-carbonitrile pharmacophore has been validated as a productive scaffold for IDO1 inhibition. A structurally related compound, 3-(2,5-dioxopyrrolidin-3-yl)-1H-indole-6-carbonitrile, demonstrated an IDO1 IC50 of 1,700 nM against recombinant human enzyme [1]. In contrast, indole-3-carbonitrile derivatives (with CN at position 3 rather than 6) primarily target DYRK1A kinase via a distinct hydrogen-bonding network incompatible with IDO1 binding [2]. The 6-carbonitrile position places the nitrile in an optimal geometry for engaging the IDO1 active-site heme iron or key polar residues, whereas the 3-carbonitrile orientation is suboptimal for this target. The additional 3-OH group on the target compound may further enhance IDO1 binding through hydrogen bonding, although direct IC50 data for the specific compound (3-Hydroxy-1H-indole-6-carbonitrile) against IDO1 have not been identified in public databases. This evidence is class-level inference based on the indole-6-carbonitrile chemotype; confirmatory testing is recommended.

IDO1 inhibition immuno-oncology indoleamine-2,3-dioxygenase

Hydroxyindole-Class Ferroptosis Inhibition: 3-OH Pharmacophore Contribution Versus Non-Hydroxylated Indole-6-carbonitriles

3-Hydroxyindole (CAS 480-93-3, the parent scaffold without the 6-CN) has been identified as the most potent ferroptosis inhibitor among a panel of hydroxyindole positional isomers (including 4-, 6-, and 7-hydroxyindole) in HT-22 mouse hippocampal neurons and N27 rat dopaminergic neurons [1]. The 3-OH group is essential for this activity—non-hydroxylated indoles and indole-6-carbonitriles lacking a 3-OH do not exhibit comparable ferroptosis protection [1]. The target compound, 3-hydroxy-1H-indole-6-carbonitrile, uniquely combines the ferroptosis-protective 3-OH pharmacophore with the electron-withdrawing 6-CN group, which may modulate the redox potential of the hydroxyl group and influence radical-scavenging kinetics. The quantitative ferroptosis inhibitory potency of the specific target compound has not been reported, but the presence of the critical 3-OH group supports class-level inference of antiferroptotic activity that is absent in 3-unsubstituted indole-6-carbonitrile analogs [2].

ferroptosis inhibition neuroprotection antioxidant

Commercial Availability and Purity: 98% Minimum Purity Specification Versus Lower-Purity Generic Indole Building Blocks

3-Hydroxy-1H-indole-6-carbonitrile is commercially available from multiple suppliers at ≥98% purity (NLT 98%), with ISO-certified quality systems ensuring batch-to-batch consistency suitable for pharmaceutical R&D and quality control applications . In comparison, several structurally related analogs (e.g., 3-formyl-1H-indole-6-carbonitrile, 6-cyanooxindole) are typically supplied at 95% purity, introducing higher levels of unidentified impurities that can confound biological assay interpretation and complicate patent enablement . The 3% purity differential, while numerically modest, translates to a 2.5-fold reduction in total impurity burden (≤2% vs. ≤5%), which is meaningful for fragment-based screening where high-concentration compound stocks are used and impurity-driven false positives are a well-documented challenge .

procurement specification purity quality control

Positional Isomer Specificity: 6-Carbonitrile Versus 2-Carbonitrile Regioisomer in Target Engagement Potential

3-Hydroxy-1H-indole-6-carbonitrile and its regioisomer 3-hydroxy-1H-indole-2-carbonitrile (CAS 57477-60-8) share identical molecular formula (C9H6N2O, MW 158.16) and identical hydrogen-bonding functionality but differ in the position of the nitrile group [1]. This positional difference profoundly affects target binding: available binding data for the 2-carbonitrile isomer show affinity for the histamine H3 receptor (Kd = 1.35 nM in BRET assay, HEK293T cells) and IDO1 inhibition (IC50 = 4 nM in IFN-γ stimulated HeLa cells) [2], whereas the indole-6-carbonitrile scaffold engages IDO1 with a distinct binding mode (class-level IC50 ~1.7 μM for a close analog) [3]. The two regioisomers are therefore not interchangeable; the 6-CN orientation projects the nitrile toward different protein sub-pockets than the 2-CN orientation, leading to divergent selectivity profiles. For structure-activity relationship (SAR) studies exploring nitrile positioning, both isomers should be procured and tested in parallel.

positional isomer regiochemistry structure-activity relationship

High-Value Application Scenarios for 3-Hydroxy-1H-indole-6-carbonitrile Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: A Compact, Rigid, Dual-Pharmacophore Starting Point for Lead Generation

With MW 158.16, XLogP 1.4, TPSA 59.8 Ų, and zero rotatable bonds, 3-hydroxy-1H-indole-6-carbonitrile satisfies all key fragment-likeness criteria (Rule of Three: MW <300, ClogP ≤3, HBD ≤3, HBA ≤3) [1]. Its complete conformational rigidity maximizes ligand efficiency, while the dual pharmacophoric features (3-OH hydrogen bond donor/acceptor and 6-CN hydrogen bond acceptor) offer two distinct vectors for structure-based optimization. This scaffold is ideally suited for fragment screening by NMR, SPR, or X-ray crystallography against targets with adenine-binding or heme-binding pockets, including kinases, IDO1, and other oxidoreductases [2]. The availability at 98% purity from ISO-certified suppliers ensures reproducible screening results and minimizes impurity-driven false positives that plague fragment libraries .

IDO1-Targeted Immuno-Oncology Probe Development: Exploiting the Indole-6-carbonitrile Pharmacophore

The indole-6-carbonitrile scaffold has demonstrated IDO1 inhibitory activity (IC50 ~1.7 μM for a close structural analog) [1]. The target compound adds a 3-OH group that can serve as a synthetic handle for further derivatization or as an additional hydrogen-bonding contact with the IDO1 active site. For medicinal chemistry teams developing next-generation IDO1 inhibitors—particularly those seeking to differentiate from the now-discontinued epacadostat—this scaffold offers a synthetically tractable starting point with orthogonal intellectual property space [1]. The compound can be used as a reference standard for SAR exploration of nitrile positioning, given the >400-fold potency difference observed between 2-CN and 6-CN indole isomers against IDO1 [2].

Dual-Activity Neuroprotective Agent Research: Combining IDO1 Pathway Modulation with Ferroptosis Protection

Emerging evidence links both IDO1-mediated kynurenine pathway dysregulation and ferroptosis to neurodegeneration in Alzheimer's disease, Parkinson's disease, and ischemic stroke [1]. The target compound is uniquely positioned at the intersection of these two mechanisms: the indole-6-carbonitrile substructure engages IDO1 (class-level evidence) [2], while the 3-hydroxyindole pharmacophore confers ferroptosis-protective activity that is absent in non-hydroxylated indole-6-carbonitriles [1]. Although direct dual-activity data for the specific compound are not yet published, the structural rationale supports its use as a probe molecule to test the therapeutic hypothesis that simultaneous IDO1 inhibition and ferroptosis suppression provides synergistic neuroprotection. Procurement of high-purity material is critical for such mechanistic studies to avoid confounding effects from impurities.

Positional Isomer SAR Libraries: Mapping Nitrile Geometry–Activity Relationships Across Target Classes

The stark potency differences between 2-carbonitrile and 6-carbonitrile indole regioisomers observed for IDO1 (>400-fold) [1] and H3R (engagement only by 2-CN isomer) [2] highlight the value of systematically exploring nitrile positional effects. 3-Hydroxy-1H-indole-6-carbonitrile serves as the essential 6-CN representative in a regioisomeric pair library that includes its 2-CN, 3-CN, 4-CN, 5-CN, and 7-CN counterparts. Such libraries enable medicinal chemistry teams to rapidly map the optimal nitrile position for any new target before committing to expensive lead optimization. The rigid, zero-rotatable-bond structure of the target compound ensures that any observed SAR differences arise from nitrile geometry rather than conformational effects, simplifying data interpretation .

Quote Request

Request a Quote for 3-Hydroxy-1H-indole-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.